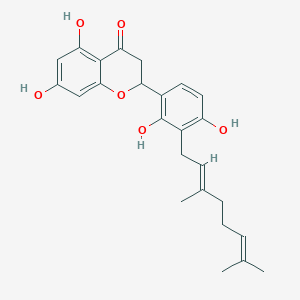

Mortatarin G

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C25H28O6 |

|---|---|

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+ |

InChI-Schlüssel |

QNPMSYLDWCXEOI-VIZOYTHASA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Synthesis of Dragmacidin G: A Technical Guide for Scientific Professionals

While the precise biosynthetic pathway of the potent marine alkaloid Dragmacidin G remains an enigma within the scientific community, significant strides have been made in its chemical synthesis. This guide provides an in-depth overview of the first reported total synthesis of Dragmacidin G, offering valuable insights for researchers, scientists, and professionals engaged in drug development and natural product synthesis.

Dragmacidin G, a bis-indole alkaloid isolated from the marine sponge Spongosorites sp., has garnered considerable attention for its significant biological activities.[1] The intricate molecular architecture of Dragmacidin G, characterized by a pyrazine ring connecting two indole moieties and a unique guanidino-ethylthio side chain, presents a formidable challenge for synthetic chemists. This document details the successful synthetic strategy, focusing on the key reactions, experimental protocols, and quantitative outcomes.

The Synthetic Blueprint: A Convergent Approach

The inaugural total synthesis of Dragmacidin G, along with its analogue Dragmacidin H, was accomplished through a meticulously designed convergent strategy.[1][2][3] The core of this approach lies in the strategic construction of the bis-indole pyrazine skeleton via site-selective cross-coupling reactions and the subsequent introduction of the characteristic side chain.

A pivotal moment in this synthesis is the site-selective Stille coupling, a powerful cross-coupling reaction that enables the precise connection of the two indole units to the central pyrazine ring.[1] This is followed by a nucleophilic aromatic substitution to install the sulfur-containing side chain.

Quantitative Analysis of the Synthesis

The efficiency of a synthetic route is paramount for its practical application. The following table summarizes the yields for the key steps in the total synthesis of Dragmacidin G.

| Step No. | Reaction | Product | Yield (%) |

| 1 | Sandmeyer Reaction | 2-amino-5-bromo-3-iodopyrazine | 46 |

| 2 | Hydrolysis | 5-bromo-3-iodopyrazine-2-carboxylic acid | 93 |

| 3 | Site-selective Stille Coupling (first indole) | Mono-indolyl pyrazine intermediate | 61 |

| 4 | Site-selective Stille Coupling (second indole) | Bis-indolyl pyrazine core | 87 |

| 5 | Nucleophilic Aromatic Substitution | Thioether intermediate | Not specified |

| 6 | Deprotection and Guanidinylation | Dragmacidin G | Not specified |

Core Experimental Protocols

A successful synthesis relies on the precise execution of experimental procedures. Below are detailed methodologies for the critical reactions in the Dragmacidin G synthesis.

Site-Selective Stille Coupling

The construction of the bis-indolyl pyrazine core is achieved through a two-step, site-selective Stille coupling.

-

First Coupling: To a solution of the dihalogenated pyrazine derivative in a suitable solvent (e.g., toluene), the first indolylstannane derivative is added, followed by a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand (e.g., P(2-furyl)₃). The reaction mixture is heated under an inert atmosphere until completion.

-

Second Coupling: The resulting mono-indolyl pyrazine is then subjected to a second Stille coupling with a different indolylstannane under similar conditions to afford the symmetrical bis-indolyl pyrazine.

Nucleophilic Aromatic Substitution for Thioether Linkage

The introduction of the sulfur-containing side chain is accomplished via a nucleophilic aromatic substitution reaction.

-

The bis-indolyl pyrazine intermediate is treated with a protected aminothiol derivative in the presence of a suitable base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF). The reaction is typically carried out at an elevated temperature to facilitate the displacement of a leaving group on the pyrazine ring.

Visualizing the Synthetic Pathway

To better illustrate the logical flow of the total synthesis of Dragmacidin G, the following diagrams outline the key transformations and strategic disconnections.

Caption: Retrosynthetic analysis of Dragmacidin G.

Caption: Forward synthesis workflow for Dragmacidin G.

Conclusion

The successful total synthesis of Dragmacidin G represents a significant achievement in natural product chemistry.[1][2][3] The strategies and methodologies detailed herein not only provide a viable route to access this complex molecule for further biological evaluation but also offer a valuable roadmap for the synthesis of other structurally related alkaloids. While the natural biosynthetic pathway awaits discovery, the chemical synthesis of Dragmacidin G stands as a testament to the power of modern synthetic organic chemistry.

References

Biological activity screening of Dragmacidin G

An in-depth technical guide on the biological activity screening of Dragmacidin G, prepared for researchers, scientists, and drug development professionals.

Introduction

Dragmacidins are a class of bis-indole alkaloids isolated from marine sponges of the genus Dragmacidon, Spongosorites, and Lipastrotethya. These natural products have garnered significant interest due to their complex chemical structures and diverse biological activities. Dragmacidin G, distinguished by a pyrazine ring linking the two indole moieties and a rare N-(2-mercaptoethyl)-guanidine side chain, has been noted for its broad-spectrum biological activity.[1] However, detailed quantitative data and mechanistic studies on Dragmacidin G are not extensively available in the public domain.

This technical guide summarizes the known biological activities of Dragmacidin G and, as a comprehensive case study, presents a detailed analysis of the closely related and more extensively studied analogue, Dragmacidin D. The methodologies, quantitative data, and mechanistic insights derived from Dragmacidin D research provide a valuable framework for guiding future investigations into Dragmacidin G.

Biological Activity Profile of Dragmacidin G

Dragmacidin G has been reported to exhibit a wide range of biological activities, indicating its potential as a lead compound for drug discovery. Its activities include:

-

Antibacterial Activity : Inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1]

-

Antiprotozoal Activity : Inhibition of the malaria parasite Plasmodium falciparum.[1]

-

Anticancer Activity : Inhibition against a panel of pancreatic cancer cell lines.[1]

While these activities are significant, specific quantitative data, such as IC50 values from primary screenings, are not detailed in the available literature. The total synthesis of Dragmacidin G has been achieved, which opens avenues for producing sufficient quantities for detailed biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.[2]

In-Depth Screening of Dragmacidin D: An Analogue Case Study

Dragmacidin D has been the subject of more extensive biological screening, providing valuable quantitative data and mechanistic hypotheses. It serves as an excellent proxy for understanding the potential biological effects and experimental approaches applicable to Dragmacidin G.

Quantitative Bioactivity Data

The biological activities of Dragmacidin D have been quantified against various cell lines and enzymes. The data is summarized in the table below.

| Target/Assay | Cell Line / Enzyme | Readout | Value | Incubation Time | Reference |

| Anticancer Cytotoxicity | P388 (Murine Leukemia) | IC50 | 2.6 µM (1.4 µg/mL) | 72 h | [3][4][5] |

| A549 (Human Lung Adenocarcinoma) | IC50 | 8.3 µM (4.4 µg/mL) | 72 h | [3][4][5] | |

| TNBC Spheroid Apoptosis (Caspase 3/7) | MDA-MB-231 | IC50 | 8 ± 1 µM | 24 h | [3][6] |

| MDA-MB-468 | IC50 | 16 ± 0.6 µM | 24 h | [3][6] | |

| TNBC 2D Monolayer Cytotoxicity (MTT) | MDA-MB-231 & MDA-MB-468 | IC50 | >75 µM | 72 h | [3][4][6] |

| Enzyme Inhibition | Neuronal Nitric Oxide Synthase (bNOS) | IC50 | ~20 µM | Not specified | [3][4] |

| Protein Phosphatase 1 (PP1) | - | Modest Inhibition | Not specified | [3][7] | |

| Protein Phosphatase 2A (PP2A) | - | Modest Inhibition | Not specified | [3][7] | |

| Anti-inflammatory Activity | Mouse Ear Edema Model | % Red. | 89.6% at 50 µ g/ear | Not applicable | [3][4] |

A notable finding is the selective activity of Dragmacidin D against triple-negative breast cancer (TNBC) cells grown in 3D spheroid cultures, while showing minimal toxicity to the same cells in traditional 2D monolayer cultures.[3][6] This highlights the importance of using more physiologically relevant tumor models in screening campaigns.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results. The following are protocols adapted from studies on Dragmacidin D.

-

Cell Seeding : Seed MDA-MB-231 or MDA-MB-468 cells in ultra-low attachment round-bottom 96-well plates to allow for the formation of a single spheroid per well.

-

Spheroid Formation : Incubate the plates overnight to allow for spheroid formation.

-

Compound Treatment : Treat the spheroids with Dragmacidin D at various concentrations (e.g., serial dilutions from 40 µg/mL). Include a solvent control (e.g., DMSO). Incubate for 24 hours.[4]

-

Staining : Add a staining solution containing a marker for apoptosis (e.g., a caspase-3/7 cleavage-activated fluorescent dye) and a viability stain. Incubate for 3 hours.[5]

-

Imaging : Image the spheroids using a high-content imaging system.

-

Data Analysis : Use multi-wavelength cell scoring software to quantify the fluorescent signal corresponding to caspase activation relative to the total number of cells (or spheroid size). Normalize the results to the solvent control and perform non-linear regression to determine the IC50 value.[4]

-

Cell Seeding : Seed TNBC cells in a standard flat-bottom 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Replace the medium with fresh medium containing Dragmacidin D at various concentrations. Include a solvent control. Incubate for 72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization : Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).

-

Absorbance Reading : Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

-

Spheroid Formation : Form spheroids as described in Protocol 2.2.1.

-

Matrix Embedding : Embed the formed spheroids in a basement membrane matrix (e.g., Matrigel) supplemented with a growth factor (e.g., EGF) to stimulate invasion.

-

Compound Treatment : Add medium containing Dragmacidin D (e.g., at 0.5X IC50) or solvent control on top of the solidified matrix.

-

Incubation & Imaging : Incubate for a defined period (e.g., 24-72 hours) and capture images of the spheroids at different time points.

-

Data Analysis : Measure the total area of the spheroid and the area of invasion into the surrounding matrix. Compare the invasion area between treated and control groups to assess the anti-invasive effect.[3]

Visualization of Workflows and Pathways

The logical flow for screening compounds like Dragmacidin G or D involves a primary screen to identify activity, followed by secondary assays to quantify potency and elucidate the mechanism.

Studies using a reverse-phase protein array (RPPA) on TNBC spheroids treated with Dragmacidin D revealed significant changes in protein expression.[3][4] These changes suggest a potential mechanism of action involving the disruption of fundamental cellular processes.

The most significant changes included:

-

Upregulated Proteins : CD44 (cell surface glycoprotein) and Cox2 (cyclooxygenase-2).[5]

-

Downregulated Proteins : A profound decrease in histones.[3][4][6]

The differential protein expression led to the hypothesis that Dragmacidin D may act as a protein synthesis inhibitor or a ribonucleotide reductase inhibitor.[3][4][6] The diagram below illustrates this proposed mechanism.

Conclusion and Future Directions

Dragmacidin G is a promising natural product with documented antibacterial, antiprotozoal, and anticancer activities.[1] However, to advance it through the drug discovery pipeline, a systematic and quantitative biological evaluation is imperative. The detailed screening of its analogue, Dragmacidin D, provides a clear roadmap for these future studies.

Key future work on Dragmacidin G should include:

-

Systematic Screening : Perform dose-response studies against a wide panel of cancer cell lines (including pancreatic, as suggested by initial reports), bacterial strains, and protozoan parasites to establish definitive IC50/MIC values.

-

Advanced Cellular Models : Utilize 3D culture models, such as spheroids or organoids, which may reveal selective activities not observable in traditional 2D cultures, as was the case for Dragmacidin D.[3]

-

Mechanism of Action Studies : Employ techniques like transcriptomics (RNA-seq) and proteomics (e.g., RPPA or mass spectrometry) to identify the cellular pathways modulated by Dragmacidin G.

-

Structure-Activity Relationship (SAR) Studies : Leverage the total synthesis of Dragmacidin G to create a library of analogues. Screening these analogues will help identify the key structural motifs responsible for its biological activity and optimize its potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis of Dragmacidins G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids | MDPI [mdpi.com]

- 6. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Antibacterial Potential of Dragmacidin G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin G, a bis-indole alkaloid originally isolated from the marine sponge of the genus Spongosorites, has emerged as a compound of significant interest due to its broad spectrum of biological activities.[1] Among these, its antibacterial properties against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), warrant a detailed examination. This technical guide provides a comprehensive overview of the current knowledge regarding the antibacterial activity of Dragmacidin G, including quantitative data, experimental methodologies, and a discussion of its potential mechanism of action.

Data Presentation: Antibacterial Activity of Dragmacidin G

The antibacterial efficacy of Dragmacidin G has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The available data is summarized in the table below.

| Bacterial Strain | Type | MIC (µM) | Reference |

| Staphylococcus aureus (NTCT8325) | MSSA | 1.56 | Yamazaki et al., 2024[2] |

| Staphylococcus aureus (CN02) | MRSA | 1.56 | Yamazaki et al., 2024[2] |

| Salmonella Typhimurium (efflux pump-deficient) | Gram-negative | Active (exact MIC not specified) | Yamazaki et al., 2024[2] |

| Mycobacterium tuberculosis | Acid-fast | Active (exact MIC not specified) | Wright et al. |

Experimental Protocols

The determination of the antibacterial activity of Dragmacidin G, specifically the Minimum Inhibitory Concentration (MIC) values, is primarily achieved through the broth microdilution method. This standard laboratory procedure allows for the quantitative assessment of a substance's antimicrobial potency.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

-

Test Compound: A stock solution of Dragmacidin G is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to obtain a range of concentrations to be tested.

-

Bacterial Culture: The target bacterial strains are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus and S. Typhimurium, Middlebrook 7H9 broth for M. tuberculosis) to a specific cell density, typically corresponding to a 0.5 McFarland turbidity standard.

-

96-Well Microtiter Plates: Sterile 96-well plates are used to perform the assay.

2. Assay Procedure:

-

Serial Dilution: The Dragmacidin G stock solution is serially diluted in the appropriate broth medium directly within the wells of the 96-well plate to achieve a gradient of concentrations.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Controls:

-

Positive Control: Wells containing the bacterial suspension in broth without the test compound to ensure bacterial growth.

-

Negative Control: Wells containing only the sterile broth to check for contamination.

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound to ensure it does not inhibit bacterial growth.

-

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus and S. Typhimurium; longer for M. tuberculosis).

3. Determination of MIC:

-

Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).

-

The MIC is recorded as the lowest concentration of Dragmacidin G at which no visible growth of the bacteria is observed.

Mandatory Visualization

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which Dragmacidin G exerts its antibacterial effect has not yet been fully elucidated. However, based on its chemical structure and the known activities of related compounds, a few hypotheses can be proposed.

The presence of a guanidine moiety in Dragmacidin G is a significant structural feature. Guanidinium-containing compounds are known to interact with and disrupt bacterial cell membranes. This interaction is often driven by the positive charge of the guanidinium group, which facilitates binding to the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. This binding can lead to membrane depolarization, increased permeability, and ultimately, cell death.

Furthermore, studies on synthetic analogs of Dragmacidin G have highlighted the importance of the bromine atoms on the indole rings for its antibacterial activity. This suggests that these halogen atoms may play a crucial role in the molecule's interaction with its target or in its ability to permeate the bacterial cell envelope.

While a specific signaling pathway affected by Dragmacidin G in bacteria has not been identified, disruption of the cell membrane integrity would inevitably impact numerous downstream signaling cascades that are dependent on a stable membrane potential and ion gradients.

Caption: A proposed mechanism for the antibacterial action of Dragmacidin G.

Conclusion and Future Directions

Dragmacidin G demonstrates promising antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA. Its complex chemical structure, featuring a bis-indole core and a unique guanidine side chain, presents a compelling scaffold for the development of new antibacterial agents.

Future research should focus on several key areas:

-

Elucidation of the Mechanism of Action: Detailed studies are required to identify the specific molecular target(s) of Dragmacidin G and to confirm the role of membrane disruption in its antibacterial effect.

-

Expanded Spectrum of Activity: A comprehensive evaluation of Dragmacidin G's activity against a broader panel of pathogenic bacteria, including more Gram-negative species and other clinically important pathogens, is needed.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of additional analogs of Dragmacidin G will provide valuable insights into the structural features required for potent antibacterial activity and can guide the design of more effective and selective compounds.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models of infection are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of Dragmacidin G.

A deeper understanding of the antibacterial properties of Dragmacidin G will be instrumental in harnessing its potential for the development of novel therapeutics to combat the growing threat of antibiotic resistance.

References

Spectroscopic and Mechanistic Insights into the Marine Alkaloid Dragmacidin G

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the marine natural product Dragmacidin G, a bis-indole alkaloid with significant biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Dragmacidin G, outlines the experimental protocols for data acquisition, and presents a putative signaling pathway based on the known activity of related compounds.

Spectroscopic Data

The structural elucidation of Dragmacidin G has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data for Dragmacidin G were assigned based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for Dragmacidin G (CD₃OD, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-2 | 8.08 | s | |

| H-4 | 7.62 | d | 8.5 |

| H-5 | 7.20 | dd | 8.5, 2.0 |

| H-7 | 8.01 | d | 2.0 |

| H-1' | 11.21 | brs | |

| H-2' | 8.60 | s | |

| H-4' | 7.63 | d | 8.5 |

| H-5' | 7.22 | dd | 8.5, 2.0 |

| H-7' | 8.24 | d | 2.0 |

| H-10' | 3.63 | t | 6.5 |

| H-11' | 3.01 | t | 6.5 |

Table 2: ¹³C NMR Data for Dragmacidin G (CD₃OD, 125 MHz)

| Position | δ (ppm) | Type |

| C-2 | 125.4 | CH |

| C-3 | 114.5 | C |

| C-3a | 129.8 | C |

| C-4 | 121.2 | CH |

| C-5 | 123.1 | CH |

| C-6 | 114.9 | C |

| C-7 | 114.3 | CH |

| C-7a | 138.4 | C |

| C-2' | 144.1 | CH |

| C-3' | 128.9 | C |

| C-5' | 141.8 | C |

| C-6' | 149.2 | C |

| C-2'' | 125.8 | CH |

| C-3'' | 114.2 | C |

| C-3a'' | 130.0 | C |

| C-4'' | 121.4 | CH |

| C-5'' | 123.3 | CH |

| C-6'' | 115.1 | C |

| C-7'' | 114.6 | CH |

| C-7a'' | 138.6 | C |

| C-10' | 42.1 | CH₂ |

| C-11' | 32.5 | CH₂ |

| C-13' | 158.2 | C |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis was crucial for determining the elemental composition and confirming the molecular weight of Dragmacidin G.

Table 3: HRMS Data for Dragmacidin G

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 618.0264 | 618.0266 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited for the characterization of Dragmacidin G.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a JEOL JNM-ECA500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts were referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0). Standard pulse sequences were utilized for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

High-resolution mass spectra were obtained using a Thermo Fisher Scientific Exactive Plus Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The instrument was calibrated using a standard calibration mixture to ensure high mass accuracy.

Biological Activity and Signaling Pathway

Dragmacidin G has demonstrated a broad spectrum of biological activities, including potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, as well as cytotoxicity against various cancer cell lines. While the specific signaling pathways affected by Dragmacidin G are still under investigation, the mechanisms of action for related dragmacidin alkaloids, such as Dragmacidin I and J, have been elucidated. These compounds are known to induce mitotic arrest at the metaphase by inhibiting protein phosphatase 1 (PP1) and/or PP2A. This inhibition leads to the hyperphosphorylation of key cell cycle regulatory proteins, ultimately resulting in apoptosis.

Based on this understanding, a putative signaling pathway for Dragmacidin G is proposed below, illustrating the inhibition of protein phosphatases and the downstream consequences on cell cycle progression.

Caption: Putative signaling pathway of Dragmacidin G.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for Dragmacidin G, essential for its identification, synthesis, and further development as a potential therapeutic agent. The detailed NMR and MS data, coupled with the experimental protocols, offer a solid foundation for researchers in the field. The proposed signaling pathway, based on the activity of related compounds, provides a framework for future mechanistic studies to fully elucidate the mode of action of this potent marine alkaloid.

Dragmacidin G: A Comprehensive Technical Review for Drug Discovery Professionals

A Deep Dive into the Bioactive Bis-Indole Alkaloid

Dragmacidin G, a marine-derived bis-indole alkaloid, has emerged as a compound of significant interest within the scientific community due to its broad spectrum of biological activities. Isolated from deep-water sponges of the genus Spongosorites and Lipastrotheya, this complex natural product presents a unique chemical architecture, featuring a pyrazine ring linking two indole moieties and a rare N-(2-mercaptoethyl)-guanidine side chain.[1][2] This technical guide provides an in-depth review of the existing literature on Dragmacidin G, focusing on its biological activities, quantitative data, and experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Biological Activity and Quantitative Data

Dragmacidin G has demonstrated potent activity against a range of targets, including bacteria, parasites, and cancer cell lines.[1][3] The following tables summarize the key quantitative data reported in the literature.

| Table 1: Antibacterial Activity of Dragmacidin G | |

| Organism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 0.62 µg/mL (1 µM)[2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.62 µg/mL (1 µM)[2] |

| Mycobacterium tuberculosis CDC1551 | 21.0 µM[2] |

| Table 2: Cytotoxicity of Dragmacidin G | |

| Cell Line | IC50 / Cytotoxicity |

| J744 Macrophage Cells | 125 µM[2] |

| Pancreatic Cancer Cell Lines | Activity reported, but quantitative data not specified in the provided search results.[1][3] |

| Table 3: Antimalarial Activity of Dragmacidin G | |

| Organism | Activity |

| Plasmodium falciparum | Inhibition reported, but quantitative data not specified in the provided search results.[1][3] |

Key Experimental Methodologies

A critical aspect of evaluating the potential of a novel compound is understanding the experimental protocols used to determine its activity. The following section details the methodologies for the key assays cited in the literature for Dragmacidin G.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The antibacterial activity of Dragmacidin G against S. aureus and MRSA was determined using a standard microbroth dilution method. For M. tuberculosis, a luciferase-based reporter assay was employed.

Protocol:

-

Preparation of Dragmacidin G: A stock solution of Dragmacidin G is prepared and serially diluted in appropriate growth medium in a 96-well microplate.

-

Bacterial Inoculum: Bacterial strains (S. aureus, MRSA, or M. tuberculosis carrying a luciferase reporter plasmid) are cultured to a specific optical density and then diluted to the final inoculum concentration.

-

Inoculation: The bacterial suspension is added to each well of the microplate containing the serially diluted compound.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for a specified period).

-

MIC Determination: For S. aureus and MRSA, the MIC is determined as the lowest concentration of Dragmacidin G that completely inhibits visible bacterial growth. For M. tuberculosis, the MIC is determined by measuring the reduction in luminescence compared to untreated controls.[2]

Cytotoxicity Assay

The cytotoxicity of Dragmacidin G against the J744 macrophage cell line was assessed to determine its selectivity index.

Protocol:

-

Cell Seeding: J744 macrophage cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Dragmacidin G.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

IC50 Calculation: The concentration of Dragmacidin G that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[2]

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for Dragmacidin G is not fully elucidated in the provided search results, its structural similarity to other bis-indole alkaloids, such as the topsentins and hamacanthins, suggests potential mechanisms. These related compounds have been reported to target bacterial pyruvate kinase.[2] However, data on Dragmacidin G's activity against this enzyme is not yet available.[2] The unique N-(2-mercaptoethyl)guanidine side chain and the pyrazine linking group may confer novel mechanisms of action that warrant further investigation.[2]

The provided literature does not contain specific signaling pathway diagrams related to the mechanism of action of Dragmacidin G. Further research is required to delineate the molecular pathways through which this compound exerts its diverse biological effects.

Synthesis of Dragmacidin G

The total synthesis of Dragmacidin G has been successfully achieved, which is a crucial step for further drug development and structure-activity relationship (SAR) studies.[4][5][6] The synthetic route involved key steps such as nucleophilic aromatic substitution and site-selective cross-coupling reactions.[4][5][6] This achievement opens the door for the creation of synthetic analogues to optimize its biological activity and pharmacokinetic properties.

Future Directions

Dragmacidin G represents a promising lead compound for the development of new therapeutics. Future research should focus on:

-

Elucidating the Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by Dragmacidin G.

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to evaluate its absorption, distribution, metabolism, excretion, and toxicity profiles.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis of Dragmacidin G enables the generation of a library of analogues to explore the SAR and optimize its potency, selectivity, and drug-like properties.

-

Clinical Evaluation: Given its potent and broad-spectrum activity, further preclinical and eventually clinical studies are warranted to assess its therapeutic potential in treating bacterial infections, malaria, and cancer.

References

- 1. labourdiscovery.ilo.org [labourdiscovery.ilo.org]

- 2. mdpi.com [mdpi.com]

- 3. Dragmacidin G, a Bioactive Bis-Indole Alkaloid from a Deep-Water Sponge of the Genus Spongosorites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total Synthesis of Dragmacidins G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Total Synthesis of the Marine Alkaloid Dragmacidin G: A Detailed Protocol for Researchers

Application Note: The following protocol outlines the first total synthesis of Dragmacidin G, a bis-indole marine alkaloid with notable antibacterial and antitumor properties. This document provides detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow, intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Dragmacidin G is a marine natural product isolated from the sponge Spongosorites sp.[1][2]. Structurally, it features a unique bis-indole scaffold connected by a pyrazine ring with a sulfide linkage, a feature not observed in other dragmacidin family members[1][2]. Dragmacidin G has demonstrated a range of biological activities, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and activity against various pancreatic cancer cell lines. The total synthesis detailed herein, first achieved by Yamazaki et al. in 2024, provides a crucial route for accessing this complex molecule for further biological evaluation and the development of novel therapeutic agents[1][3]. The synthetic strategy relies on key transformations, including a nucleophilic aromatic substitution (SNAr) and site-selective cross-coupling reactions to construct the core structure[1][3][4].

Data Presentation

Table 1: Yields of Key Synthetic Intermediates

| Step | Intermediate | Reaction | Yield (%) |

| 1 | 12 | SNAr reaction of 7 and 16 | 95 |

| 2 | 11 | Site-selective Stille coupling of 12 with 9 | 61 |

| 3 | 10 | Stille coupling of 11 with 17 | 87 |

| 4 | Dragmacidin G | Deprotection and guanidinylation of 10 | Not specified in abstract |

Table 2: Antibacterial Activity of Synthetic Dragmacidin G

| Bacterial Strain | Relevant Properties | Dragmacidin G MIC (µM) |

| S. aureus NCTC8325 | Methicillin-Susceptible S. aureus (MSSA) | 1.56 |

| S. aureus CN02 | Methicillin-Resistant S. aureus (MRSA) | 1.56 |

| S. Typhimurium χ3306 | Wild Type | >100 |

| S. Typhimurium CS10365 | ΔAcrB (efflux pump-deficient) | 50 |

Experimental Protocols

The following protocols are based on the total synthesis reported by Yamazaki et al. (2024).

Synthesis of Intermediate 12 via SNAr Reaction

-

Reaction Setup: To a solution of compound 7 in a suitable aprotic solvent (e.g., DMF or DMSO), add compound 16 and a non-nucleophilic base (e.g., Cs2CO3 or K2CO3).

-

Reaction Conditions: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford intermediate 12 .

Synthesis of Intermediate 11 via Site-Selective Stille Coupling

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve intermediate 12 in an appropriate solvent (e.g., toluene or dioxane).

-

Reagent Addition: Add indolylstannane 9 (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a phosphine ligand like P(2-furyl)3, 20 mol %), and any necessary additives.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography to yield intermediate 11 .

Synthesis of Intermediate 10 via Second Stille Coupling

-

Reaction Setup: Following a similar procedure to the synthesis of 11 , dissolve intermediate 11 in a suitable degassed solvent.

-

Reagent Addition: Add the second indolylstannane derivative 17 and the palladium catalyst system under an inert atmosphere.

-

Reaction Conditions: Heat the mixture with stirring until the reaction is complete.

-

Work-up and Purification: Perform an aqueous work-up, extract the product, and purify by column chromatography to obtain the fully assembled core structure 10 .

Final Synthesis of Dragmacidin G

-

Deprotection: Remove the protecting groups from intermediate 10 . The specific conditions will depend on the nature of the protecting groups used (e.g., acid or base-labile groups).

-

Guanidinylation: Introduce the guanidinoethylthio side chain. This can be achieved by reacting the deprotected intermediate with a suitable guanidinylating reagent.

-

Final Purification: Purify the final product, Dragmacidin G, using high-performance liquid chromatography (HPLC) to ensure high purity.

Visualizations

Synthetic Workflow for Dragmacidin G

Caption: A workflow diagram illustrating the key steps in the total synthesis of Dragmacidin G.

Hypothesized Signaling Pathway Inhibition

While the precise signaling pathway of Dragmacidin G is under investigation, related compounds in the dragmacidin family have been shown to inhibit protein phosphatases. The antitumor activity of Dragmacidin G may involve the inhibition of key cellular signaling pathways that regulate cell growth and proliferation.

Caption: A hypothesized signaling pathway potentially inhibited by Dragmacidin G.

References

Application Notes and Protocols for the Extraction and Purification of Dragmacidin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin G is a bis-indole alkaloid first isolated from a deep-water marine sponge of the genus Spongosorites.[1][2] It has demonstrated a broad spectrum of biological activities, including potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and activity against pancreatic cancer cell lines.[1][3] Structurally, Dragmacidin G is unique, featuring a pyrazine ring linking two indole moieties and a rare N-(2-mercaptoethyl)-guanidine side chain.[1][2] These promising biological activities make Dragmacidin G a person of interest for further research and drug development.

These application notes provide a detailed overview of the known methods for the extraction and purification of Dragmacidin G from its natural source.

Data Presentation

Table 1: Summary of Extraction Data for Dragmacidin G from Spongosorites sp.

| Parameter | Value | Reference |

| Starting Material | 255 g (wet weight) of frozen Spongosorites sp. sponge | [1] |

| Extraction Solvent | Ethanol (total 2.5 L) | [1] |

| Extraction Method | Exhaustive maceration (5 times) | [1] |

| Crude Extract Yield | 15.9 g (dark orange oil) | [1] |

Table 2: Generalized Purification Scheme for Dragmacidin G

| Purification Step | Stationary Phase | Mobile Phase/Eluent | Fraction Collected |

| Vacuum Liquid Chromatography (VLC) | Not specified | Gradient elution | Not specified |

| Reversed-Phase Chromatography | C18 silica gel | Acetonitrile/Water, followed by Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Dark red band containing Dragmacidin G |

Experimental Protocols

Protocol 1: Extraction of Dragmacidin G from Spongosorites sp.

This protocol is adapted from the method described by Wright et al.[1]

1. Materials and Equipment:

- Frozen sponge material (Spongosorites sp.)

- Ethanol (ACS grade or higher)

- Waring blender

- Filter paper and funnel

- Rotary evaporator

- n-Butanol

- Water (deionized)

- Separatory funnel

2. Procedure:

- Immediately after collection, freeze the sponge specimen at -20°C.

- Combine 255 g of the frozen sponge material with ethanol in a Waring blender.

- Macerate the sponge tissue exhaustively.

- Filter the mixture to separate the tissue from the ethanol extract.

- Repeat the extraction of the sponge tissue with fresh ethanol four more times, for a total of five extractions, using a total of 2.5 L of ethanol.

- Combine all ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a dark orange oil.

- Partition the resulting residue between n-butanol and water to separate compounds based on polarity. Dragmacidin G will preferentially partition into the n-butanol layer.

- Separate the n-butanol layer and concentrate it under reduced pressure to yield the crude extract enriched with Dragmacidin G.

Protocol 2: Purification of Dragmacidin G

This protocol is a generalized procedure based on the chromatographic methods mentioned by Wright et al.[1]

1. Materials and Equipment:

- Crude extract containing Dragmacidin G

- Silica gel for vacuum liquid chromatography (VLC)

- C18 reversed-phase silica gel for column chromatography

- Acetonitrile (HPLC grade)

- Water (HPLC grade)

- Trifluoroacetic Acid (TFA)

- Chromatography columns

- Fraction collector

- Thin-layer chromatography (TLC) plates and developing chamber

- UV lamp for visualization

2. Procedure:

Step 2.1: Vacuum Liquid Chromatography (VLC)

- Prepare a VLC column with silica gel.

- Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to the top of the VLC column.

- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

- Collect fractions and monitor the separation using TLC.

- Combine fractions containing the compound of interest based on TLC analysis.

Step 2.2: Reversed-Phase Chromatography

- Pack a chromatography column with C18 reversed-phase silica gel.

- Equilibrate the column with a mixture of acetonitrile and water.

- Dissolve the enriched fraction from the VLC step in the equilibration solvent and load it onto the column.

- Begin elution with a mixture of acetonitrile and water. Dragmacidin G is retained on the C18 packing under these conditions.

- To elute Dragmacidin G, switch the eluent to a mixture of acetonitrile and water containing 0.1% TFA.

- Dragmacidin G will elute as a distinct dark red band.

- Collect the colored fraction.

- Analyze the purity of the collected fraction using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Quantification of Dragmacidin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin G is a bis-indole alkaloid first isolated from deep-water marine sponges of the genus Spongosorites and Lipastrotethya.[1][2][3] This marine natural product has demonstrated a wide range of biological activities, including inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and various cancer cell lines.[1][2][3] As research into the therapeutic potential of Dragmacidin G continues, the need for robust and reliable analytical methods for its quantification in various matrices becomes increasingly critical.

These application notes provide detailed protocols for the proposed quantitative analysis of Dragmacidin G using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are based on established analytical principles for similar marine alkaloids and serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantification of Dragmacidin G. The protocol is adapted from methodologies used for the analysis of related Dragmacidin compounds and other bis-indole alkaloids.

Proposed HPLC Method Parameters

A summary of the proposed HPLC method parameters is presented in Table 1.

| Parameter | Proposed Value |

| Instrumentation | HPLC system with a UV/Vis Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Elution | 10% to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration to 10% B for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 280 nm (or determined by UV scan of Dragmacidin G standard) |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Caption: Table 1: Proposed HPLC Method Parameters for Dragmacidin G Quantification.

Experimental Protocol: HPLC Quantification

1.2.1. Reagent and Standard Preparation

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1 mL of TFA to 999 mL of HPLC-grade water.

-

Prepare Mobile Phase B by adding 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of purified Dragmacidin G standard.

-

Dissolve in 10 mL of methanol or a suitable solvent in a volumetric flask.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

1.2.2. Sample Preparation (from Marine Sponge)

-

Extraction:

-

Homogenize 10 g of lyophilized sponge tissue.

-

Extract with 100 mL of methanol at room temperature with shaking for 24 hours.

-

Filter the extract and concentrate under reduced pressure.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the crude extract onto the cartridge.

-

Wash with water to remove polar impurities.

-

Elute Dragmacidin G with a mixture of acetonitrile and water containing 0.1% TFA.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.

-

1.2.3. HPLC Analysis Workflow

Caption: A streamlined workflow for the quantification of Dragmacidin G using HPLC.

Proposed Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in Table 2.

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 5% |

| Specificity | No interfering peaks at the retention time of Dragmacidin G |

Caption: Table 2: Proposed Validation Parameters for the HPLC Method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is recommended. This section outlines a proposed protocol for the quantification of Dragmacidin G using this technique.

Proposed LC-MS/MS Method Parameters

A summary of the proposed LC-MS/MS method parameters is presented in Table 3.

| Parameter | Proposed Value |

| LC System | UPLC or HPLC system |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | A suitable gradient to ensure separation from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| MRM Transitions | To be determined by infusion of Dragmacidin G standard (Precursor ion [M+H]⁺ → Product ions) |

| Internal Standard | A structurally similar compound, if available (e.g., a stable isotope-labeled Dragmacidin G) |

Caption: Table 3: Proposed LC-MS/MS Method Parameters for Dragmacidin G Quantification.

Experimental Protocol: LC-MS/MS Quantification

2.2.1. Reagent and Standard Preparation

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of LC-MS grade water.

-

Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile.

-

Filter and degas both mobile phases.

-

-

Standard and Internal Standard Solutions:

-

Prepare stock and working standard solutions of Dragmacidin G as described for the HPLC method, using LC-MS grade solvents.

-

Prepare a stock solution of the internal standard (IS) and a working solution at a fixed concentration.

-

2.2.2. Sample Preparation (from Biological Matrix, e.g., Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

-

Supernatant Collection:

-

Transfer the supernatant to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

2.2.3. LC-MS/MS Analysis Workflow

Caption: A general workflow for the quantification of Dragmacidin G in biological matrices using LC-MS/MS.

Proposed Bioanalytical Method Validation Parameters

The proposed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters are summarized in Table 4.

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response. Accuracy within ±20% and precision ≤ 20% RSD. |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (% RSD) | Intra- and Inter-assay precision ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | To be evaluated to ensure it does not compromise accuracy and precision. |

| Stability | Analyte stability to be demonstrated under various storage and processing conditions. |

Caption: Table 4: Proposed Validation Parameters for the Bioanalytical LC-MS/MS Method.

Signaling Pathways and Logical Relationships

While the primary focus of these notes is on analytical quantification, understanding the broader context of Dragmacidin G's biological activity is important for drug development. Dragmacidin G has been shown to induce apoptosis in cancer cells. The general apoptotic signaling pathway is depicted below.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Dragmacidin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin G is a complex bis-indole alkaloid first isolated from deep-water marine sponges of the genus Spongosorites.[1] This marine natural product has garnered significant interest within the scientific community due to its potent and diverse biological activities. Dragmacidin G has demonstrated a broad spectrum of activity, including the inhibition of methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, Plasmodium falciparum, and various pancreatic cancer cell lines.[1] The unique chemical structure of Dragmacidin G, featuring two indole rings linked by a pyrazine core and a rare N-(2-mercaptoethyl)-guanidine side chain, presents analytical challenges and necessitates robust and sensitive methods for its detection and quantification.[1]

This document provides a detailed application note and a comprehensive set of protocols for the analysis of Dragmacidin G using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for the quantification of Dragmacidin G in complex matrices such as crude sponge extracts, biological fluids, or in vitro assay systems.

Application

The described LC-MS/MS method is suitable for:

-

Natural Product Discovery: Screening and identification of Dragmacidin G in crude extracts of marine organisms.

-

Pharmacokinetic Studies: Quantifying Dragmacidin G concentrations in plasma, serum, or tissue samples to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

In Vitro Bioassays: Measuring the concentration of Dragmacidin G in cell culture media or enzymatic assays to determine its potency and efficacy.

-

Quality Control: Ensuring the purity and concentration of Dragmacidin G in synthetic batches or formulated products.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is crucial to remove interferences and enrich the analyte of interest.

For Marine Sponge Extracts:

-

Extraction: Homogenize 1 g of lyophilized sponge tissue with 10 mL of methanol or a mixture of dichloromethane and methanol (1:1 v/v).

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

For Biological Matrices (Plasma, Serum):

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the clear supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is recommended for the separation of bis-indole alkaloids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient elution is necessary to achieve good separation from matrix components. A typical gradient is provided in the table below.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for the analysis of nitrogen-containing alkaloids like Dragmacidin G.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for selective and sensitive quantification.

-

Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Data Presentation

Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| LC Column | C18 Reversed-Phase (2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 5 |

| 15.0 | 5 |

Predicted MRM Transitions for Dragmacidin G

The exact molecular weight of Dragmacidin G is required to predict the precursor ion ([M+H]⁺). Based on its known structure, the molecular formula is C₂₆H₂₅BrN₈S. The monoisotopic mass is approximately 576.11 g/mol . The precursor ion would be [M+H]⁺ at m/z 577.1. Product ions would arise from the fragmentation of the parent molecule. Based on the fragmentation patterns of similar indole alkaloids, potential product ions can be predicted.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Hypothetical) |

| Dragmacidin G | 577.1 | Predicted based on fragmentation of indole and pyrazine moieties | Predicted based on loss of side chain | 20 - 40 |

Note: The specific m/z values for product ions and the optimal collision energies need to be determined experimentally by infusing a pure standard of Dragmacidin G into the mass spectrometer.

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Dragmacidin G.

Hypothesized Signaling Pathway Inhibition by Dragmacidin G

Based on its observed biological activities against cancer cells and pathogens, Dragmacidin G likely interferes with fundamental cellular processes. While the precise molecular targets are still under investigation, a plausible hypothesis is the inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Hypothesized mechanism of Dragmacidin G's bioactivity.

References

Dragmacidin G as a Lead Compound for Anticancer Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin G is a marine alkaloid belonging to the bis-indole alkaloid family, a class of natural products known for their diverse and potent biological activities. While research into the anticancer potential of Dragmacidin G is in its nascent stages following its recent total synthesis, its structural analog, Dragmacidin D, has demonstrated significant promise as an anticancer agent. This document provides a summary of the available data on related Dragmacidin compounds, with a focus on Dragmacidin D, to serve as a guide for investigating Dragmacidin G as a potential lead compound in anticancer therapy. The protocols detailed below are established methods for evaluating the anticancer efficacy of novel compounds.

Data Presentation

The cytotoxic activity of Dragmacidin D has been evaluated against several cancer cell lines. While specific data for Dragmacidin G is not yet available, the following table summarizes the IC50 values for Dragmacidin D to provide a comparative baseline for future studies on Dragmacidin G.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MDA-MB-231 (spheroids) | Triple-Negative Breast Cancer | 8 ± 1 | Caspase 3/7 Cleavage | [1] |

| MDA-MB-468 (spheroids) | Triple-Negative Breast Cancer | 16 ± 0.6 | Caspase 3/7 Cleavage | [1] |

| P388 | Murine Leukemia | 2.6 | Not Specified | [2] |

| A549 | Human Lung Adenocarcinoma | 8.3 | Not Specified | [2] |

| MDA-MB-231 (2D culture) | Triple-Negative Breast Cancer | >75 | MTT Assay | [1] |

| MDA-MB-468 (2D culture) | Triple-Negative Breast Cancer | >75 | MTT Assay | [1] |

Postulated Mechanism of Action

Based on studies of Dragmacidin D, it is hypothesized that Dragmacidin G may exert its anticancer effects through the induction of apoptosis. Research on Dragmacidin D in triple-negative breast cancer (TNBC) spheroids showed a significant increase in caspase-3/7 activity, a key indicator of apoptosis, without affecting the viability of cells grown in traditional 2D monolayers.[1] This suggests a selective mode of action against tumors with a three-dimensional architecture.

Further investigation into the signaling pathways affected by Dragmacidin D suggests a potential role in inhibiting protein synthesis or ribonucleotide reductase.[1] A proposed signaling pathway that could be investigated for Dragmacidin G is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a known target of other natural product-derived anticancer agents.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of Dragmacidin G.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of Dragmacidin G on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dragmacidin G (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Dragmacidin G in complete medium.

-

Remove the medium from the wells and add 100 µL of the Dragmacidin G dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Dragmacidin G

-

96-well white-walled, clear-bottom cell culture plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate as described in the MTT assay protocol.

-

Treat the cells with various concentrations of Dragmacidin G and controls for the desired duration.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours.

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway of interest (e.g., PI3K/Akt/mTOR).

Materials:

-

Cancer cells treated with Dragmacidin G

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein lysates by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be targeted by Dragmacidin G and a general experimental workflow for its evaluation.

Caption: Postulated inhibitory effect of Dragmacidin G on the PI3K/Akt/mTOR signaling pathway.

Caption: Experimental workflow for evaluating Dragmacidin G as an anticancer lead compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Dragmacidin G Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays to characterize the biological activity of Dragmacidin G, a bis-indole alkaloid with demonstrated anti-cancer and antibacterial properties.[1][2][3] The following protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data on the cytotoxic, anti-proliferative, and anti-inflammatory effects of this compound.

Overview of Dragmacidin G

Dragmacidin G is a marine natural product isolated from the deep-water sponge of the genus Spongosorites.[1] It exhibits a broad spectrum of biological activities, including inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, Plasmodium falciparum, and a variety of pancreatic cancer cell lines.[1][2] Its unique chemical structure, featuring a pyrazine ring linking two indole rings and a rare N-(2-mercaptoethyl)-guanidine side chain, makes it a compound of significant interest for drug discovery and development.[1]

Data Presentation: Summary of Reported Dragmacidin G Activity

The following table summarizes the currently available quantitative data on the biological activity of Dragmacidin G. This information can serve as a baseline for experimental design and data comparison.

| Activity Type | Target | Assay | Metric | Value | Reference |

| Antibacterial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC | 0.62 µg/mL (1 µM) | [2] |

| Antibacterial | Methicillin-resistant S. aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | MIC | 0.62 µg/mL (1 µM) | [2] |

| Antibacterial | Mycobacterium tuberculosis | Microplate Alamar Blue Assay (MABA) | MIC | 21.0 µM | [2] |

| Cytotoxicity | J744 Macrophage Cells | Cytotoxicity Assay | IC50 | 125 µM | [2] |

| Cytotoxicity | HeLa Cells | Cytotoxicity Assay | - | Moderately cytotoxic | |

| Anti-cancer | Pancreatic Cancer Cell Lines | - | - | Active | [1] |

Experimental Protocols

The following are detailed protocols for key cell-based assays to further elucidate the biological activities of Dragmacidin G.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and the cytotoxic potential of a compound.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) or other relevant cancer cell lines.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Dragmacidin G stock solution (dissolved in a suitable solvent like DMSO).

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well flat-bottom microplates.

-

Microplate reader capable of measuring absorbance at 570 nm.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Dragmacidin G in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of Dragmacidin G that inhibits cell growth by 50%).

Anti-Proliferative Assay: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis and is a direct indicator of cell proliferation.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific antibody.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

Dragmacidin G stock solution.

-

BrdU labeling solution (e.g., 10 µM).

-

Fixing/denaturing solution (e.g., 4% paraformaldehyde and 2N HCl).

-

Anti-BrdU antibody.

-

HRP-conjugated secondary antibody.

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2N H₂SO₄).

-

96-well microplates.

-

Microplate reader capable of measuring absorbance at 450 nm.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: After the desired treatment incubation time (e.g., 24 hours), add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the culture medium and fix the cells with 200 µL of fixing/denaturing solution for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells with PBS. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells with PBS. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Color Development: Wash the wells with PBS. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the control and determine the IC₅₀ value.

Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the potential of Dragmacidin G to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line.

-

Complete cell culture medium.

-

Dragmacidin G stock solution.

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Sodium nitrite standard solution.

-

96-well microplates.

-

Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Pre-treatment: Remove the medium and pre-treat the cells with 100 µL of various concentrations of Dragmacidin G for 1-2 hours.

-

LPS Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL to the appropriate wells. Include a control group with cells and medium only, a group with LPS only, and groups with Dragmacidin G and LPS.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-